
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
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Overview
Description
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method includes the reaction of 4-bromo-1H-indole-3-carboxylic acid with a fluorinating agent under controlled conditions. The esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
Scientific Research Applications
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has been explored in various scientific domains:
- Pharmaceutical Research :
- Synthesis of Complex Molecules :
- Biological Activity Studies :
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines (e.g., MCF cancer cells), suggesting its potential as an anticancer agent .
- Antimicrobial Screening : In vitro assays revealed that derivatives of this compound exhibited enhanced antibacterial activity compared to non-halogenated indoles, indicating its potential use in developing new antibiotics.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 5-bromo-1H-indole | Bromine at position 5 | Alters electronic properties significantly |
Methyl 6-bromo-1H-indole | Bromine at position 6 | Different position affects reactivity |
Methyl 7-bromo-1H-indole | Bromine at position 7 | Lacks carboxylate group, impacting reactivity |
Ethyl 4-bromo-1H-indole | Ethyl group instead of methyl | Variation in alkyl group impacts solubility |
Methyl 4-bromoindole | No fluorine substituent | Lacks fluorine, which may affect biological activity |
The specific combination of bromine, fluorine, and carboxylate groups on this compound imparts distinct chemical reactivity and biological activity compared to its analogs .
Mechanism of Action
The mechanism of action of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate
- Methyl 6-bromo-7-fluoro-1H-indole-3-carboxylate
- Methyl 4-chloro-7-fluoro-1H-indole-3-carboxylate
Uniqueness
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms at specific positions on the indole ring can result in distinct properties compared to other similar compounds.
Biological Activity
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (Methyl 4-BFICA) is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Methyl 4-BFICA has a molecular formula of C11H8BrFNO2 and a molecular weight of approximately 273.08 g/mol. The compound features a bromine atom at the 4-position, a fluorine atom at the 7-position, and a carboxylate group at the 3-position of the indole ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
Pharmacological Properties
Methyl 4-BFICA exhibits several pharmacological properties, including:
- Anticancer Activity : Studies have shown that Methyl 4-BFICA possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms involving apoptosis induction and inhibition of cell proliferation .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Inhibitory activity was observed with IC50 values indicating moderate potency .
- Antimicrobial Activity : Methyl 4-BFICA has displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics .
The precise mechanisms through which Methyl 4-BFICA exerts its biological effects are still under investigation. However, several studies have highlighted potential pathways:
- Apoptosis Induction : Research indicates that Methyl 4-BFICA can activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
- DNA Interaction : The compound's ability to intercalate with DNA has been suggested as a mechanism for its anticancer activity, disrupting replication and transcription processes .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of Methyl 4-BFICA against HCT-116 colon cancer cells, significant cytotoxicity was observed. The compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) formation, indicating oxidative stress as a contributing factor to its efficacy .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 15.2 | Apoptosis via caspase activation |
MCF-7 | 12.8 | ROS generation |
Case Study 2: Enzyme Inhibition
Inhibition studies revealed that Methyl 4-BFICA effectively inhibited IDO1 and TDO with IC50 values of approximately 28.1 µM and 41.4 µM, respectively. These findings suggest that the compound could be explored further for therapeutic applications in conditions like cancer where these enzymes play a role in immune evasion .
Comparative Analysis
To understand the uniqueness of Methyl 4-BFICA in relation to similar compounds, a comparative analysis is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 5-bromo-1H-indole | Bromine at position 5 | Alters electronic properties significantly |
Methyl 6-bromo-1H-indole | Bromine at position 6 | Different position affects reactivity |
Ethyl 4-bromo-1H-indole | Ethyl group instead of methyl | Variation in alkyl group impacts solubility |
Methyl 4-bromoindole | No fluorine substituent | Lacks fluorine, which may affect biological activity |
Properties
Molecular Formula |
C10H7BrFNO2 |
---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3 |
InChI Key |
GOJOICPCKSBANS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
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